Canagliflozin 2-Methylphenyl

Catalog No.
S13950867
CAS No.
M.F
C24H25FO5S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canagliflozin 2-Methylphenyl

Product Name

Canagliflozin 2-Methylphenyl

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H25FO5S/c1-13-15(11-17-9-10-20(31-17)14-5-7-16(25)8-6-14)3-2-4-18(13)24-23(29)22(28)21(27)19(12-26)30-24/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1

InChI Key

KJYXZWRTADGGMW-ZXGKGEBGSA-N

Canonical SMILES

CC1=C(C=CC=C1C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Isomeric SMILES

CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canagliflozin 2-Methylphenyl is a chemical compound primarily recognized for its role as a sodium-glucose cotransporter 2 inhibitor, which is used in the management of type 2 diabetes mellitus. It is structurally characterized by a 2-methylphenyl group attached to a thiophene ring, contributing to its pharmacological properties. Canagliflozin, marketed under the brand name Invokana, functions by inhibiting glucose reabsorption in the kidneys, thereby facilitating increased glucose excretion in urine and lowering blood glucose levels in patients with type 2 diabetes .

Involving Canagliflozin 2-Methylphenyl include various types of transformations such as:

  • Oxidation: This process can convert the compound into carbonyl derivatives.
  • Reduction: The carbamate group can be reduced to form amines.
  • Substitution: Nucleophilic substitution can replace the benzyl group with other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Canagliflozin exhibits significant biological activity as an SGLT2 inhibitor. By blocking this transporter, it reduces renal glucose reabsorption by approximately 90%, leading to increased urinary glucose excretion and a decrease in blood glucose levels. This mechanism also promotes osmotic diuresis, which can lower blood pressure. Notably, Canagliflozin has a low risk of inducing hypoglycemia compared to other antidiabetic agents like sulfonylureas and insulin .

The synthesis of Canagliflozin 2-Methylphenyl involves several steps:

  • Preparation of Intermediates: Key intermediates such as 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene are synthesized through reactions involving bromination and subsequent reductions using borane or metal borohydrides .
  • Final Assembly: The final compound is obtained through coupling reactions that link the thiophene moiety with the appropriate phenyl groups under controlled conditions to ensure high yield and purity.

These methods are optimized for industrial production, focusing on safety and environmental considerations .

Canagliflozin is primarily used for:

  • Management of Type 2 Diabetes Mellitus: It helps control blood sugar levels in patients when combined with diet and exercise.
  • Cardiovascular Risk Reduction: Recent studies suggest that Canagliflozin may also reduce the risk of cardiovascular events in diabetic patients, making it a dual-purpose medication .

Studies on drug-drug interactions (DDIs) indicate that Canagliflozin does not significantly affect the metabolism of other drugs nor is it substantially affected by them. It has been shown to have minimal interaction potential with cytochrome P450 enzymes, suggesting a favorable profile for patients on multiple medications .

In vitro studies have demonstrated that while Canagliflozin interacts with various drug transporters, it does not lead to clinically significant interactions, making it safer for concurrent use with other therapies .

Several compounds share structural or functional similarities with Canagliflozin. These include:

Comparison Table

CompoundChemical Structure FeaturesMechanism of ActionUnique Properties
CanagliflozinContains a thiophene ringSGLT2 inhibitionCardiovascular risk reduction
DapagliflozinFuran ring instead of thiopheneSGLT2 inhibitionDifferent metabolic pathway
EmpagliflozinContains an imidazoline moietySGLT2 inhibitionStrong evidence for cardiovascular benefits
ErtugliflozinContains a pyridine ringSGLT2 inhibitionUnique dosing schedule

Canagliflozin's unique combination of structural elements and its proven cardiovascular benefits distinguish it from other compounds within this class .

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

444.14067323 g/mol

Monoisotopic Mass

444.14067323 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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